5-Nitro-2-(pyrrolidin-3-yl)pyridine is a chemical compound with significant relevance in various scientific fields, particularly in medicinal chemistry and organic synthesis. The compound has the molecular formula and a molecular weight of approximately 193.2 g/mol. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure, making it an important derivative of pyridine.
5-Nitro-2-(pyrrolidin-3-yl)pyridine can be sourced from various suppliers specializing in chemical compounds, such as BenchChem and ChemicalBook. It is classified under nitro compounds and pyridine derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals .
The synthesis of 5-Nitro-2-(pyrrolidin-3-yl)pyridine typically involves several key steps:
These methods highlight the versatility of synthetic pathways available for creating this compound, emphasizing its significance in organic chemistry.
The molecular structure of 5-Nitro-2-(pyrrolidin-3-yl)pyridine consists of a pyridine ring substituted with a nitro group at the 5-position and a pyrrolidinyl group at the 2-position. The structural formula can be represented as follows:
C1CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-]
.The compound exhibits typical characteristics of heterocyclic compounds, including potential for various interactions due to its functional groups.
5-Nitro-2-(pyrrolidin-3-yl)pyridine undergoes several chemical reactions:
These reactions demonstrate the chemical versatility of 5-Nitro-2-(pyrrolidin-3-yl)pyridine, making it valuable for further synthetic applications.
The mechanism of action for 5-Nitro-2-(pyrrolidin-3-yl)pyridine primarily involves its interaction with biological targets such as enzymes and receptors:
This mechanism underlines its potential therapeutic applications, particularly in anti-inflammatory contexts.
The physical properties of 5-Nitro-2-(pyrrolidin-3-yl)pyridine include:
Chemical properties include:
These properties are crucial for determining handling protocols and potential applications in laboratory settings.
5-Nitro-2-(pyrrolidin-3-yl)pyridine has several applications in scientific research:
CAS No.: 283-60-3
CAS No.: 7486-39-7
CAS No.: 60186-21-2
CAS No.:
CAS No.: 51249-33-3
CAS No.: 370870-81-8